
N,N-dimethylquinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylquinoline-8-sulfonamide is a synthetic compound that has been used in scientific research for various purposes. It is a sulfonamide derivative of quinoline that has shown potential in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N,N-dimethylquinoline-8-sulfonamide involves the inhibition of carbonic anhydrase through the formation of a reversible covalent bond with the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, resulting in a decrease in the pH of the surrounding environment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-dimethylquinoline-8-sulfonamide have been studied in various conditions. It has been reported to have anticonvulsant, anti-glaucoma, and anti-cancer properties. It has also been studied for its potential use in the treatment of osteoporosis and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-dimethylquinoline-8-sulfonamide in lab experiments is its high purity and good yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of N,N-dimethylquinoline-8-sulfonamide in scientific research. One potential direction is the study of its use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the study of its use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop safer handling and disposal methods.
In conclusion, N,N-dimethylquinoline-8-sulfonamide is a synthetic compound that has shown potential in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of N,N-dimethylquinoline-8-sulfonamide involves the reaction of 8-aminoquinoline with dimethyl sulfate and then treating the resulting compound with sulfamic acid. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
N,N-dimethylquinoline-8-sulfonamide has been used in various scientific research studies. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been studied in various physiological and pathological conditions, including glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
N,N-dimethylquinoline-8-sulfonamide |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
N,N-dimethylquinoline-8-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 |
Clé InChI |
LJAMKFWRPOZWDM-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



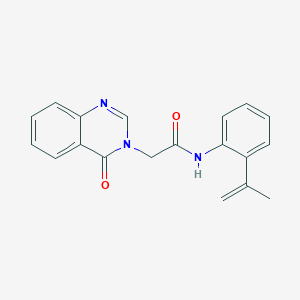
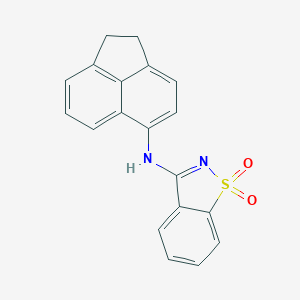
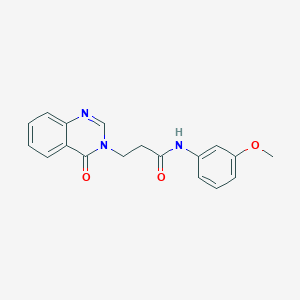
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
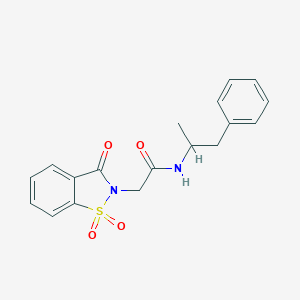
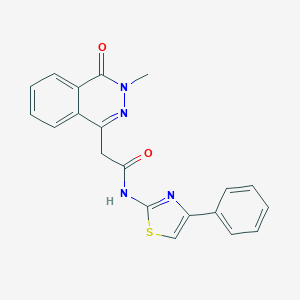
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
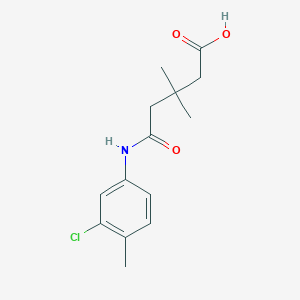
![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)